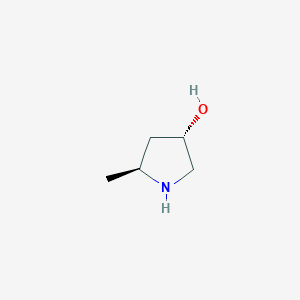

(3S,5S)-5-methylpyrrolidin-3-ol

Description

Significance of Chiral Pyrrolidine (B122466) Derivatives in Asymmetric Synthesis

Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis, primarily due to their utility as organocatalysts and as versatile chiral building blocks. mdpi.com The pyrrolidine scaffold, being a saturated heterocycle, offers a three-dimensional structure that can effectively influence the stereochemical outcome of a reaction. nih.gov This is a consequence of the non-planar, puckered conformation of the ring, a phenomenon sometimes referred to as "pseudorotation," which allows for a precise spatial arrangement of substituents. nih.gov

The significance of these derivatives is underscored by their successful application in a wide array of synthetic methodologies. For instance, they are central to many asymmetric multicomponent reactions, enabling the construction of multiple stereogenic centers in a single step with high diastereoselectivity. acs.orgnih.gov Furthermore, they are extensively used in 1,3-dipolar cycloaddition reactions of azomethine ylides for the stereocontrolled synthesis of highly substituted pyrrolidines. scholaris.ca The development of organocatalysis, in particular, has seen a surge in the use of chiral pyrrolidines, which can activate substrates in an enantioselective manner, obviating the need for metal catalysts. mdpi.com The biological relevance of molecules containing the pyrrolidine ring further fuels the continuous development of new synthetic routes and applications for these chiral derivatives. nih.govnih.gov

Overview of Research Trajectories for (3S,5S)-5-Methylpyrrolidin-3-ol

The research trajectory for this compound is primarily centered on its role as a chiral building block. Its well-defined stereochemistry makes it an attractive starting material for the synthesis of more complex chiral molecules.

One notable area of research has been its formation through chemoenzymatic processes. A study on the aldolase-catalyzed asymmetric synthesis of N-heterocycles reported the formation of this compound as a minor product. This highlights the potential for biocatalytic routes to access this specific stereoisomer, even if not yet optimized for its selective production.

While extensive research dedicated solely to the applications of this compound is not widespread, its structural motif is found within more complex molecules that are subjects of investigation. For example, derivatives of 5-methylpyrrolidin-3-ol (B1603548) with different stereochemistries have been explored for their potential in medicinal chemistry, such as in the development of BACE1 inhibitors for Alzheimer's disease. nih.gov This suggests a potential avenue for future research into the biological activities of derivatives of this compound.

The primary application of this compound, as indicated by its commercial availability, is as a component in the synthesis of larger, often biologically active, molecules. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol on a chiral scaffold, allows for a variety of chemical modifications. The research trajectory, therefore, is implicitly linked to the development of new synthetic strategies that can leverage this specific chiral synthon.

Below are data tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Stereochemistry | (3S,5S) |

| Functional Groups | Secondary Amine, Secondary Alcohol |

| Chirality | Chiral |

Table 2: Selected Research Applications of Chiral Pyrrolidine Derivatives

| Application Area | Description | Key Compound Types |

| Asymmetric Organocatalysis | Catalyzing reactions to produce one enantiomer of a product in excess. | Proline and its derivatives, diarylprolinol ethers |

| Chiral Building Blocks | Starting materials for the synthesis of complex, stereochemically defined molecules. | Hydroxypyrrolidines, aminoprolines |

| Medicinal Chemistry | Scaffolds for the development of new therapeutic agents. | Pyrrolidine-based enzyme inhibitors, receptor ligands |

| Ligands for Metal Catalysis | Coordinating to a metal center to create a chiral catalytic environment. | Phosphine- and amine-substituted pyrrolidines |

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-5-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDSFXRPBMMGQ-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,5s 5 Methylpyrrolidin 3 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Routes to (3S,5S)-5-Methylpyrrolidin-3-ol

The synthesis of specific stereoisomers of 5-methylpyrrolidin-3-ol (B1603548) requires precise control over the formation of two chiral centers. Several strategies have been developed to achieve high enantioselectivity and diastereoselectivity.

One common approach involves the use of chiral starting materials. For instance, (S)-pyroglutamic acid can be utilized as a chiral precursor. uni-muenchen.denih.gov A synthetic route starting from R(d)-pyroglutaminol has been reported for the synthesis of the (3S,5S) isomer. nih.govacs.org This method involves the condensation of the pyroglutaminol with benzaldehyde, followed by a series of steps including alkylation, reduction, and deprotection. nih.govacs.org

Chemoenzymatic methods also offer a powerful tool for the asymmetric synthesis of chiral pyrrolidinols. D-fructose-6-phosphate aldolase (B8822740) (FSA) and 2-deoxy-D-ribose-5-phosphate aldolase (DERA) have been employed as catalysts in the aldol (B89426) addition of simple aliphatic nucleophiles to aminoaldehydes. csic.esresearchgate.net The subsequent intramolecular reductive amination of the aldol adducts yields low-level oxygenated N-heterocyclic derivatives, including this compound, with high enantiomeric excess (ee) and diastereomeric ratios (dr). csic.es

Novel Catalytic Approaches in the Synthesis of Chiral Pyrrolidinols

The development of novel catalytic systems is crucial for advancing the synthesis of chiral pyrrolidinols. Both metal-based catalysts and organocatalysts have shown significant promise in this area.

Metal-Based Catalysis: Transition metal catalysts, particularly those based on iridium and rhodium, are effective for the asymmetric hydrogenation of pyrrole (B145914) derivatives. google.com Iridium catalysts, in particular, have been utilized in the diastereoselective amination of alcohols with chiral tert-butanesulfinamide to produce optically active secondary sulfinamides, which can be further converted to chiral pyrrolidines. researchgate.net Ruthenium-based catalysts have also been established for the direct amination cyclization of triols with primary aromatic amines to furnish N-aryl-3-pyrrolidinols. researchgate.net

Organocatalysis: Chiral pyrrolidine-based organocatalysts have emerged as a powerful tool in asymmetric synthesis. nih.gov These catalysts, often derived from proline, can effectively mediate a variety of enantioselective transformations. For example, chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been successfully applied in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, affording the products in high yields and excellent enantioselectivities. rsc.org

Optimization of Stereocontrol in this compound Synthesis

Achieving a high degree of stereocontrol is a primary objective in the synthesis of this compound. The choice of catalyst, substrate, and reaction conditions all play a critical role in determining the stereochemical outcome.

In catalytic asymmetric hydrogenations, the selection of the chiral ligand is paramount. For instance, PhTRAP-ruthenium catalysts have been shown to be effective in the asymmetric hydrogenation of substituted indoles, leading to chiral indolines with good enantioselectivity. The stereochemical outcome of Grignard additions to chiral malimides can be influenced by the protecting groups employed, highlighting a remarkable protecting group effect on the regio- and diastereoselective reductive alkylation. researchgate.net

The diastereoselectivity of certain reactions can be highly dependent on the specific stereoisomer of the starting material. For example, in the synthesis of BCL6 degraders, only one of the four possible diastereoisomers of 3-hydroxy-5-methyl piperidine (B6355638) was found to induce degradation, underscoring the critical importance of precise stereochemical control. nih.govacs.org

Sustainable and Green Chemistry Strategies in Pyrrolidinol Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of pyrrolidinols.

One strategy involves the use of environmentally benign solvents, such as water or ethanol. rsc.orgbohrium.comrsc.org For example, the synthesis of pyrrolidinone derivatives has been achieved in an ethanolic citric acid solution under ultrasound irradiation, which offers advantages such as a clean reaction profile and short reaction times. rsc.org Another approach utilizes β-cyclodextrin as a supramolecular catalyst in a water-ethanol mixture for the one-pot, three-component synthesis of substituted pyrrolidinone derivatives. bohrium.com

Catalyst-free conditions have also been explored. A green and sustainable approach for the synthesis of polycyclic pyrrolidine-fused spirooxindoles involves a one-pot, three-component domino reaction in an ethanol-water mixture at room temperature without the need for a catalyst. rsc.org Furthermore, the use of readily available and renewable starting materials, such as levulinic acid derived from biomass, is a key aspect of green chemistry. mdpi.com Asymmetric reductive amination of levulinic acid using engineered enzymes can produce highly enantiomerically pure (S)-5-methylpyrrolidin-2-one. mdpi.com

Strategic Applications of 3s,5s 5 Methylpyrrolidin 3 Ol As a Chiral Building Block

Construction of Stereodefined Heterocyclic Frameworks utilizing (3S,5S)-5-Methylpyrrolidin-3-ol

The inherent chirality of this compound makes it an exemplary starting material for the construction of more complex, stereodefined heterocyclic frameworks. Its bifunctional nature allows for the elaboration of the pyrrolidine (B122466) core into a variety of other ring systems. For instance, the hydroxyl and amine groups can be sequentially or concertedly involved in cyclization reactions to form fused or spirocyclic systems.

One common strategy involves the derivatization of the nitrogen and subsequent intramolecular reactions. For example, N-alkylation followed by an intramolecular nucleophilic substitution or a ring-closing metathesis can lead to the formation of bicyclic alkaloids. Furthermore, the pyrrolidine ring can serve as a template, directing the stereochemical outcome of reactions on appended side chains, which can then participate in the formation of new rings. The synthesis of complex heterocyclic structures often relies on the precise spatial arrangement of functional groups, a feature readily provided by this chiral building block.

Role in the Asymmetric Synthesis of Complex Organic Molecules

The primary application of this compound in asymmetric synthesis is as a chiral scaffold. By incorporating this unit into a target molecule, chemists can introduce two specific stereocenters with high fidelity. This is particularly crucial in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

An example of its utility is in the synthesis of ligands for biological targets, such as G-protein coupled receptors. In the development of dual-target dopamine (B1211576) D3 and µ-opioid receptor ligands, pyrrolidine moieties with specific stereochemistry have been shown to be crucial for activity. nih.gov Although a different stereoisomer, the synthesis of (3R,5S)-5-((4-(2,3-dichlorophenyl)piperazin-1-yl)methyl)pyrrolidin-3-ol, highlights the synthetic strategies, such as reductive amination, used to incorporate the pyrrolidine core into a larger, biologically active molecule. nih.gov Similarly, the synthesis of triantennary N-acetylgalactosamine (GalNAc) ligands for siRNA delivery has utilized derivatives of hydroxypyrrolidines as key intermediates to ensure the correct spatial orientation of the sugar moieties for effective receptor binding. acs.org

Derivatization Strategies for Enhancing Chiral Recognition and Reactivity

The versatility of this compound as a chiral building block is significantly enhanced by the selective functionalization of its hydroxyl and amino groups, as well as modifications to the pyrrolidine ring itself. These derivatizations are key to tailoring the molecule for specific applications in asymmetric synthesis.

Synthesis of N-Functionalized this compound Derivatives

The secondary amine of the pyrrolidine ring is a prime site for a variety of functionalization reactions. N-alkylation, N-acylation, and reductive amination are common methods to introduce a wide range of substituents. These modifications can alter the steric and electronic properties of the molecule, influencing its reactivity and its ability to direct the stereochemistry of subsequent transformations.

For instance, N-acylation can be used to introduce amide functionalities, which can participate in hydrogen bonding and act as directing groups. N-alkylation can be employed to attach other chiral auxiliaries or catalytic groups. In the synthesis of complex ligands, the pyrrolidine nitrogen is often a key point of attachment for other pharmacophoric elements. nih.gov Reductive amination of the pyrrolidine nitrogen with an appropriate aldehyde or ketone is a powerful method for creating carbon-nitrogen bonds and introducing further complexity. nih.gov

| Reaction Type | Reagents and Conditions | Purpose |

| N-Acylation | Acid chloride or anhydride, base | Introduction of amide functionalities for directing effects or as part of a larger molecular structure. |

| N-Alkylation | Alkyl halide, base | Attachment of various functional groups, including other chiral entities or catalytic moieties. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Formation of N-substituted pyrrolidines with diverse side chains. |

O-Functionalization for Chiral Auxiliary and Ligand Development

The hydroxyl group at the C3 position offers another site for strategic modification. It can be protected to prevent unwanted reactions or activated to facilitate substitution. O-acylation or O-silylation are common protection strategies. The hydroxyl group can also be oxidized to a ketone, yielding the corresponding (S)-5-methylpyrrolidin-3-one, a valuable chiral intermediate in its own right. ucl.ac.uk

Furthermore, the hydroxyl group can be used as an anchoring point for the attachment of metal-coordinating groups, transforming the pyrrolidine into a chiral ligand for asymmetric catalysis. The development of new chiral ligands is a cornerstone of modern organic synthesis, and scaffolds like this compound provide a readily accessible and stereochemically defined platform for ligand design.

| Reaction Type | Reagents and Conditions | Purpose |

| O-Silylation | Silyl chloride (e.g., TBDMSCl), base | Protection of the hydroxyl group. |

| O-Acylation | Acid chloride or anhydride, base | Protection or introduction of ester functionalities. |

| Oxidation | Oxidizing agent (e.g., Swern, Dess-Martin) | Synthesis of the corresponding chiral ketone. |

| Etherification | Alkyl halide, base (Williamson ether synthesis) | Introduction of ether linkages for ligand development or further functionalization. |

Modifications at the Pyrrolidine Ring: Synthetic Avenues

While derivatization of the existing functional groups is common, modifications to the pyrrolidine ring itself open up further synthetic possibilities. Ring-opening reactions, for example, can provide access to acyclic chiral amino alcohols with defined stereochemistry. Conversely, ring-expansion strategies can be employed to synthesize chiral piperidines. For instance, a homologation of a related pyrrolidine-3-one has been used to access a piperidine (B6355638) nucleus. nih.gov

The synthesis of pyrrolidine analogues with different substitution patterns is also an active area of research. This can be achieved by starting from different precursors or by employing novel cyclization strategies. Palladium-catalyzed cascade reactions, for example, have been developed for the synthesis of functionalized pyrrolidines. The ability to modify the core structure of this compound further enhances its utility as a versatile chiral building block.

This compound in the Synthesis of Chiral Auxiliaries and Reagents

Beyond its role as a chiral building block that is incorporated into the final product, this compound can be used to synthesize chiral auxiliaries and reagents. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the substrate.

The amine and alcohol functionalities of this compound make it an ideal candidate for conversion into various types of chiral auxiliaries. For example, it can be transformed into a chiral diamine ligand for use in asymmetric lithiation reactions. Alternatively, it can be converted into a chiral lithium amide, which can act as a chiral base for enantioselective deprotonation reactions. The use of such reagents derived from this compound allows for the catalytic or stoichiometric transfer of chirality in a wide range of chemical transformations.

Investigation of 3s,5s 5 Methylpyrrolidin 3 Ol in Asymmetric Catalysis

Design and Synthesis of Ligands Derived from (3S,5S)-5-Methylpyrrolidin-3-ol for Metal-Catalyzed Asymmetric Reactions

The bifunctional nature of this compound, possessing both a secondary amine and a secondary alcohol, allows for its derivatization into a range of chiral ligands for metal-catalyzed asymmetric reactions. The pyrrolidine (B122466) nitrogen can be functionalized to introduce various coordinating groups, while the hydroxyl group can be used as a handle for further modification or as a coordinating atom itself.

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis, particularly in transition metal-catalyzed reactions. sigmaaldrich.com The synthesis of phosphine ligands from this compound could be envisioned through the functionalization of the pyrrolidine nitrogen. For instance, reaction with a chlorophosphine, such as chlorodiphenylphosphine, would yield a phosphine-functionalized pyrrolidine. These ligands, often termed phosphine-aminophosphine or phosphine-phosphine oxide ligands, can chelate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.

Table 1: Potential Chiral Phosphine Ligands Derived from this compound

| Ligand Structure | Potential Application | Metal Complex |

| (3S,5S)-1-(diphenylphosphino)-5-methylpyrrolidin-3-ol | Asymmetric Hydrogenation | Rhodium, Ruthenium |

| (3S,5S)-1-(dicyclohexylphosphino)-5-methylpyrrolidin-3-ol | Asymmetric Allylic Alkylation | Palladium |

The steric and electronic properties of these ligands could be fine-tuned by varying the substituents on the phosphorus atom. The hydroxyl group on the pyrrolidine ring could also play a role in catalysis, either by coordinating to the metal or by forming hydrogen bonds with the substrate, thereby influencing the transition state geometry.

The inherent N,O-functionality of this compound makes it a natural precursor for chiral N,O-ligands. These ligands can be readily synthesized by N-alkylation or N-arylation of the pyrrolidine nitrogen with a group bearing an additional coordinating atom, such as a pyridine, oxazoline, or another hydroxyl group. The resulting tridentate or bidentate ligands can form stable complexes with various metals, including palladium, copper, and zinc.

Table 2: Potential Chiral N,O-Ligands and Their Applications

| Ligand Name | Synthesis | Potential Reaction |

| (3S,5S)-1-(2-pyridylmethyl)-5-methylpyrrolidin-3-ol | N-alkylation with 2-(chloromethyl)pyridine | Asymmetric Aldol (B89426) Reactions |

| 2-((3S,5S)-3-hydroxy-5-methylpyrrolidin-1-yl)methyl)pyridine | N-alkylation with 2-(chloromethyl)pyridine | Asymmetric Henry Reactions |

The stereochemistry of the this compound backbone would be crucial in determining the facial selectivity of the catalyst, directing the approach of the substrate to the metal center.

Beyond phosphine and N,O-ligands, the this compound scaffold can be elaborated to include other heteroatoms like sulfur or selenium. For example, the hydroxyl group could be converted to a thiol, which could then be used to synthesize N,S-ligands. These "soft" ligands are known to be effective in palladium-catalyzed reactions. acs.org

Application of this compound Derived Organocatalysts in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and chiral pyrrolidine derivatives, such as proline and its analogues, are among the most successful organocatalysts. caltech.edunottingham.ac.uk this compound can be envisioned as a precursor to novel organocatalysts.

The secondary amine of the pyrrolidine ring can react with aldehydes or ketones to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. caltech.edu The hydroxyl group can act as a hydrogen bond donor, helping to organize the transition state and enhance stereoselectivity.

Table 3: Potential Organocatalytic Applications of this compound Derivatives

| Catalyst Type | Reaction | Proposed Mechanism |

| This compound | Aldol Reaction | Enamine catalysis with H-bonding |

| (3S,5S)-1-((2,4-dinitrophenyl)sulfonyl)-5-methylpyrrolidin-3-ol | Michael Addition | Iminium ion catalysis |

Stereochemical Control Mechanisms in Catalytic Processes mediated by this compound Derivatives

The stereochemical outcome of reactions catalyzed by derivatives of this compound would be dictated by the rigid conformation of the pyrrolidine ring and the spatial arrangement of its substituents. In metal-catalyzed reactions, the chiral ligand would create a well-defined pocket around the metal center, forcing the substrate to bind in a specific orientation. The methyl group at the 5-position would likely play a significant steric role, blocking one face of the pyrrolidine ring and directing the substrate to the opposite face.

In organocatalysis, the stereocontrol would arise from the formation of a rigid transition state assembly involving the catalyst, the substrate, and any additives. For example, in an enamine-catalyzed aldol reaction, the hydroxyl group of the catalyst could form a hydrogen bond with the acceptor aldehyde, locking its conformation and leading to a highly stereoselective carbon-carbon bond formation.

Regioselectivity and Chemoselectivity in Catalytic Reactions involving this compound Ligands

Ligands derived from this compound could also be employed to control regioselectivity and chemoselectivity in catalytic reactions. For instance, in the functionalization of a molecule with multiple reactive sites, the chiral ligand could direct the catalyst to a specific site, leading to a single regioisomer. This is often achieved through a combination of steric and electronic effects.

The ability to control chemoselectivity is also a critical aspect of catalysis. A well-designed ligand can enable a catalyst to discriminate between different functional groups in a substrate, allowing for the selective transformation of one group while leaving others intact. The specific stereochemistry and electronic properties of this compound-derived ligands could be harnessed to achieve high levels of chemo- and regioselectivity in a variety of catalytic processes.

Mechanistic and Kinetic Studies of Reactions Involving 3s,5s 5 Methylpyrrolidin 3 Ol

Elucidation of Reaction Pathways and Intermediates

Like other secondary amine catalysts, (3S,5S)-5-methylpyrrolidin-3-ol is expected to operate through well-established catalytic cycles involving enamine or iminium ion intermediates. The specific pathway depends on the nature of the substrates.

Enamine Catalysis Pathway: In reactions with carbonyl compounds such as aldehydes and ketones (e.g., aldol (B89426) or Michael additions), the catalyst follows an enamine cycle:

Carbinolamine Formation: The catalytic cycle begins with the nucleophilic attack of the secondary amine of this compound on the carbonyl carbon of the substrate (e.g., a ketone). This reversible step forms a tetrahedral intermediate known as a carbinolamine.

Dehydration and Enamine Formation: The carbinolamine then undergoes dehydration to form a nucleophilic enamine intermediate. The formation of this enamine is a critical step, as it enhances the nucleophilicity of the α-carbon of the original ketone substrate. acs.orgnih.gov The geometry of this enamine (specifically, the orientation of the double bond relative to the pyrrolidine (B122466) ring substituents) is crucial for stereocontrol.

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction). This C-C bond-forming step is typically the product-determining step.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction medium to release the final product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.

Iminium Catalysis Pathway: In reactions with α,β-unsaturated aldehydes or ketones (e.g., Diels-Alder or conjugate additions), an iminium ion pathway is followed:

Iminium Ion Formation: The catalyst condenses with the α,β-unsaturated carbonyl compound to form a protonated iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

Nucleophilic Attack: A nucleophile attacks the β-carbon of the activated iminium ion.

Hydrolysis and Catalyst Regeneration: Similar to the enamine cycle, the resulting enamine intermediate is hydrolyzed to yield the product and regenerate the catalyst.

The key intermediates in these pathways are summarized in the table below.

| Intermediate | Description | Role in Catalysis |

| Carbinolamine | Tetrahedral species formed from the addition of the amine to a carbonyl group. | Precursor to the enamine or iminium ion. |

| Enamine | A vinyl-substituted amine, formed by dehydration of the carbinolamine. | Acts as a powerful, chiral nucleophile. acs.org |

| Iminium Ion | A protonated imine, formed from the condensation of the amine with a carbonyl. | Acts as an activated, chiral electrophile. rsc.org |

Transition State Analysis in Stereoselective Transformations

The high degree of stereoselectivity observed in reactions catalyzed by substituted pyrrolidines is determined by the energetic differences between various diastereomeric transition states. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become invaluable for analyzing these transition states. acs.orgnih.gov

For this compound, two key structural features dictate the geometry and stability of the transition state: the (5S)-methyl group and the (3S)-hydroxyl group.

Role of the (5S)-Methyl Group: The methyl group at the C-5 position provides steric bulk. In the enamine intermediate, this group effectively blocks one face of the molecule. Consequently, the incoming electrophile is directed to the opposite, less-hindered face. Computational studies on related catalysts, such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, have shown that a C-5 substituent fixes the conformation of the enamine, which is essential for achieving high stereoselectivity. nih.gov This steric shielding is a primary determinant of the stereochemical outcome.

Role of the (3S)-Hydroxyl Group: The hydroxyl group at the C-3 position can participate in hydrogen bonding within the transition state assembly. For example, in an aldol reaction, it can form a hydrogen bond with the carbonyl oxygen of the incoming aldehyde electrophile. This interaction helps to lock the orientation of the electrophile, leading to a more ordered and stable transition state for the desired stereoisomer. This type of non-covalent interaction is known to significantly enhance both reactivity and selectivity in catalysts like 4-hydroxyproline.

The table below shows hypothetical relative energies for transition states in an aldol reaction, based on known principles from analogous systems. The favored transition state (TS-1) would lead to the major product, while the disfavored state (TS-2) leads to the minor stereoisomer.

| Transition State | Key Interactions | Relative Energy (kcal/mol, Hypothetical) | Stereochemical Outcome |

| TS-1 (Favored) | Attack from the unhindered face; H-bonding with (3S)-OH group. | 0.0 | Major Product |

| TS-2 (Disfavored) | Attack from the sterically hindered face of the (5S)-methyl group. | +3.5 | Minor Product |

Kinetic Isotope Effect Studies for Reaction Mechanism Determination

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms by measuring the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). nih.govmit.edu Such studies can help identify the rate-determining step (RDS) of a catalytic cycle.

While no specific KIE studies have been published for this compound, extensive KIE experiments on proline and its derivatives provide a clear framework for what might be expected. nih.govresearchgate.net In proline-catalyzed reactions, the RDS can vary depending on the substrates and conditions. The main steps investigated via KIE are:

Enamine formation: If dehydration of the carbinolamine is the RDS.

C-C bond formation: If the nucleophilic attack of the enamine is the RDS.

Hydrolysis: If the release of the product is the RDS.

A study of the proline-catalyzed intramolecular aldol reaction revealed that a step preceding C-C bond formation was rate-limiting, based on the absence of a significant 13C KIE at the reacting carbon centers. nih.gov In other systems, a primary KIE is observed when a C-H bond at the α-position is broken during the RDS, while secondary KIEs can provide information about changes in hybridization at the reacting center.

The following table summarizes typical KIE values and their mechanistic implications in related organocatalytic reactions.

| KIE Type | Value (kH/kD) | Mechanistic Implication | Reference |

| Primary KIE | > 2 | C-H bond breaking occurs in the rate-determining step. | nih.gov |

| Secondary KIE | ~1 | No significant change in bonding to the isotopic label in the RDS. Consistent with rate-determining C-C bond formation or catalyst-substrate addition. | mit.edu |

| Inverse KIE | < 1 | A bond to the isotopic label becomes stiffer in the transition state (e.g., sp2 to sp3 rehybridization). | nih.gov |

| Solvent KIE | Varies | Indicates the role of solvent protons in the RDS. Large inverse effects (kH2O/kD2O < 1) can suggest proton transfer occurs late in the transition state. | mit.edu |

A KIE study involving this compound would be crucial to pinpoint the RDS and understand how the electronic and steric effects of its substituents influence the energy landscape of the reaction pathway.

Stereochemical Outcome Determinants in Reactions using this compound

The stereochemical outcome of a reaction catalyzed by this compound is dictated by the precise three-dimensional arrangement of its functional groups, which work in concert to create a highly selective chiral environment. The final stereochemistry of the product is a direct consequence of the catalyst's ability to control the facial selectivity of the key bond-forming step.

The primary determinants are:

The Pyrrolidine Ring Conformation: The five-membered ring adopts a specific puckered conformation to minimize steric strain between the substituents.

The (5S)-Methyl Group as a Steric Shield: This is the most dominant factor. It projects from one side of the pyrrolidine ring, creating a sterically congested face. The enamine intermediate formed with a substrate will therefore present a highly differentiated steric environment, forcing the electrophile to approach from the opposite, accessible face.

The (3S)-Hydroxyl Group as a Directing Group: The hydroxyl group can act as a hydrogen-bond donor or acceptor. This ability allows it to form a non-covalent tether to the electrophile in the transition state, rigidifying the assembly and enhancing the facial bias established by the methyl group. This dual control—steric repulsion on one side and attractive interaction on the other—is a powerful strategy for achieving high enantioselectivity.

The interplay of these factors ensures that only one of several possible transition states is significantly lower in energy, leading to the preferential formation of a single product stereoisomer.

| Structural Feature of Catalyst | Role in Stereocontrol | Consequence for Product Stereochemistry |

| (5S)-Methyl Group | Provides steric hindrance, blocking one face of the enamine intermediate. | Dictates the facial selectivity of the electrophilic attack. |

| (3S)-Hydroxyl Group | Participates in hydrogen bonding to orient the electrophile in the transition state. | Enhances selectivity by stabilizing the favored transition state. |

| Secondary Amine | Forms the covalent enamine/iminium ion intermediate. | Covalently links the substrate to the chiral scaffold, ensuring proximity to the stereodirecting elements. |

| Pyrrolidine Scaffold | Provides a rigid, predictable conformational backbone. | Ensures a well-defined spatial relationship between the directing groups and the reactive center. |

Computational Chemistry and Theoretical Modeling of 3s,5s 5 Methylpyrrolidin 3 Ol and Its Reactions

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (3S,5S)-5-methylpyrrolidin-3-ol is not static; the five-membered pyrrolidine (B122466) ring is flexible and can adopt various conformations, often described as envelope (E) and twist (T) forms. Conformational analysis, supported by computational methods, is crucial for understanding the molecule's properties and reactivity. The relative energies of these conformers are dictated by a delicate balance of steric and stereoelectronic effects.

The substituents on the pyrrolidine ring—the hydroxyl group at C3 and the methyl group at C5—play a significant role in determining the conformational preference. The pseudo-axial and pseudo-equatorial orientations of these groups lead to different non-covalent interactions within the molecule. Stereoelectronic effects, such as hyperconjugation involving the nitrogen lone pair and antibonding orbitals of adjacent C-C or C-H bonds, also contribute to the stability of specific conformations. researchgate.net

Computational studies on similar pyrrolidine systems often employ methods like Nuclear Magnetic Resonance (NMR) spectroscopy combined with quantum mechanics calculations to determine the populations of different conformers in solution. researchgate.net For this compound, theoretical calculations would predict the most stable conformers by minimizing the molecular energy. The interplay between intramolecular hydrogen bonding (between the C3-hydroxyl group and the nitrogen atom) and steric repulsion (from the C5-methyl group) is a key determinant of the conformational landscape. The puckering of the five-membered ring can be described by pseudorotation phase angles, and computational energy profiles can map the transitions between different low-energy conformations. beilstein-journals.org

Quantum Chemical Calculations (e.g., DFT) for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity and selectivity of this compound in chemical reactions. crimsonpublishers.comarabjchem.org DFT methods can be used to calculate a variety of molecular properties and reactivity descriptors. researchgate.net

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For pyrrolidine derivatives, FMO analysis helps identify which sites are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. crimsonpublishers.com For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack.

Global Reactivity Descriptors: Parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer quantitative measures of reactivity. crimsonpublishers.commdpi.com These descriptors are valuable in comparing the reactivity of this compound with other reagents or catalysts.

Reaction Mechanism and Stereoselectivity: DFT calculations are instrumental in elucidating reaction mechanisms. acs.org By locating transition state structures and calculating activation energies, researchers can predict the most favorable reaction pathways. scirp.org In asymmetric catalysis, where substituted pyrrolidines are often used as organocatalysts, DFT can explain the origins of enantioselectivity by modeling the transition states leading to different stereoisomers. nih.gov For reactions involving this compound, DFT could predict how its specific stereochemistry influences the stereochemical outcome of a reaction.

| Quantum Chemical Parameter | Typical Calculated Value (Illustrative for a Pyrrolidine Derivative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | 1.2 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 2.5 D | Indicates overall polarity of the molecule. |

| Electronegativity (χ) | 2.65 eV | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to charge transfer. |

Note: The values in this table are illustrative examples based on typical DFT calculations for substituted pyrrolidines and are not specific experimental or calculated values for this compound. arabjchem.orgmdpi.com

Molecular Dynamics Simulations of Ligand-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, such as biological macromolecules (proteins, enzymes) or substrates in a reaction. mdpi.com While DFT is excellent for static properties and reaction pathways, MD simulates the movement of atoms and molecules over time, offering insights into binding processes, conformational changes, and the stability of molecular complexes. tandfonline.comnih.gov

When this compound acts as a ligand, MD simulations can be used to explore its binding mode within a protein's active site. nih.gov These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the complex can be assessed. acs.org

Key Interactions: MD can identify and quantify crucial non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For this compound, the hydroxyl group and the nitrogen atom are key hydrogen bond donors and acceptors.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture this induced fit process. nih.gov

Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

In the context of organocatalysis, MD simulations can model the interaction between a catalyst derived from this compound and its substrates in a solvent environment, providing a more realistic picture of the catalytic cycle.

Prediction of Spectroscopic Signatures based on Computational Models

Computational models are highly effective in predicting various spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. researchgate.net For this compound, theoretical calculations can predict its NMR, IR, and chiroptical spectra.

NMR Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). beilstein-journals.org By averaging these parameters over the Boltzmann-weighted population of low-energy conformers, a theoretical NMR spectrum can be generated that closely matches experimental results, aiding in the assignment of complex spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using methods like DFT. arabjchem.org These calculated frequencies correspond to the vibrational modes of the molecule (e.g., O-H stretch, N-H stretch, C-H stretch). Comparing the computed IR spectrum with the experimental one can confirm the presence of specific functional groups and provide structural information.

Chiroptical Spectroscopy: Since this compound is a chiral molecule, it exhibits optical activity. Computational methods are crucial for predicting chiroptical properties like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). researchgate.net By calculating the ECD spectrum for a specific enantiomer (e.g., 3S,5S) and comparing it to the experimental spectrum, the absolute configuration of the molecule can be unequivocally determined. acs.org This involves calculating the electronic transition energies and rotational strengths for the molecule's stable conformers.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Application for this compound |

|---|---|---|---|

| NMR | 1H and 13C Chemical Shifts, J-coupling constants | DFT (e.g., GIAO method) | Structural elucidation and conformational analysis. beilstein-journals.org |

| IR | Vibrational Frequencies and Intensities | DFT | Functional group identification and confirmation of structure. arabjchem.org |

| ECD/ORD | Rotational Strengths, Excitation Energies | Time-Dependent DFT (TD-DFT) | Determination of absolute configuration. researchgate.net |

Development of Computational Models for Asymmetric Induction

This compound is a chiral building block that can be used in the synthesis of organocatalysts. mdpi.com Computational models are essential for understanding and predicting how these catalysts induce asymmetry in chemical reactions. The development of such models often involves a synergistic approach combining DFT calculations and experimental results. nih.gov

A key example is the proline-catalyzed aldol (B89426) or Mannich reaction, where substituted pyrrolidines serve as catalysts. Computational studies have been pivotal in refining the mechanistic models for these reactions. acs.org For a catalyst derived from this compound, computational modeling would focus on:

Transition State Modeling: Identifying the transition state structures for the formation of all possible stereoisomeric products. The relative energies of these transition states determine the stereochemical outcome of the reaction. nih.gov

Rational Catalyst Design: Based on the understanding of the transition state, computational models can be used to design new, more efficient, and selective catalysts. For instance, a joint computational and experimental study led to the design of (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid as an anti-selective catalyst for the Mannich reaction by strategically placing substituents to control the facial selectivity of the enamine and imine. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of pyrrolidine-based catalysts with their observed enantioselectivity. nih.gov These models can then be used to predict the performance of new, untested catalyst designs.

By analyzing the non-covalent interactions (steric hindrance, hydrogen bonding) in the transition state, these models provide a detailed picture of how the catalyst's chirality is transferred to the product, thus explaining the mechanism of asymmetric induction. acs.org

Advanced Spectroscopic and Chromatographic Methods for Research on 3s,5s 5 Methylpyrrolidin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of (3S,5S)-5-methylpyrrolidin-3-ol and its derivatives. Both ¹H and ¹³C NMR provide crucial information about the chemical environment of each atom, allowing for the assignment of relative stereochemistry.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring are particularly informative. For instance, the relative stereochemistry of substituted pyrrolidines can often be deduced from Nuclear Overhauser Effect (NOE) experiments. researchgate.netclockss.orgconicet.gov.ar NOE signals between specific protons indicate their spatial proximity, which helps in assigning the cis or trans relationship between substituents. For example, in a study of nitropyrrolidines, NOE experiments were crucial in determining the relative stereochemistry of the major diastereoisomer. clockss.org Similarly, for copper-promoted aminooxygenation of alkenes to form pyrrolidines, the relative configurations were assigned by analogy and NOE experiments. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. csic.esresearchgate.net By comparing the experimental ¹³C NMR data with calculated spectra for different possible stereoisomers, the most likely structure can be identified. frontiersin.org This is particularly useful when dealing with complex derivatives.

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Key Correlations/Observations | Reference |

| This compound | ¹³C | 71.8, 54.5, 54.0, 42.1, 19.3 | Distinct signals for each carbon in the ring and the methyl group. | csic.es |

| (2R,3R,5S)-2,5-dimethylpyrrolidin-3-ol | ¹³C | 77.8, 60.1, 50.8, 41.4, 20.5, 16.3 | Additional signal for the second methyl group. | researchgate.net |

| 3,3-dibromo-1-methyl-4,5-diphenyl-2-pyrrolidone | ¹H | 7.3-7.7 (10H, ArH), 4.99 (1H, d, J=9Hz, 4-H), 3.94 (1H, d, J=9Hz, 5-H), 2.65 (3H, s, NMe) | Signals corresponding to aromatic protons and specific couplings for ring protons. |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the enantiomeric purity of this compound and its derivatives. These techniques utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers of a chiral compound, leading to their separation. eijppr.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of pyrrolidine enantiomers. bohrium.comnih.govtandfonline.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. nih.govclockss.org The resolution between the enantiomers is a key parameter indicating the quality of the separation. nih.gov

In some cases, derivatization of the analyte is performed to improve its chromatographic behavior or the selectivity of the separation. For example, the enantiomers of 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters have been successfully separated on amylose-based CSPs. tandfonline.com The development of new and more efficient CSPs is an ongoing area of research, aiming to improve resolution and broaden the applicability of these methods. mdpi.com

Table 2: Chiral HPLC/GC Separation of Pyrrolidine Derivatives

| Analyte | Chiral Stationary Phase | Mobile Phase/Conditions | Key Finding | Reference |

| Levetiracetam and its (R)-enantiomer | Chiralpak AD-H | Hexane:Isopropanol (90:10, v/v) | Resolution between enantiomers was not less than 7. | nih.gov |

| 1-Azabicyclo[2.2.1]heptan-3-one and related pyrrolidine intermediates | Chiralpak AD, Chiralpak AS | Hexane/2-propanol/diethylamine | Amylose-based columns were generally more efficient than cellulose-based columns. | tandfonline.com |

| (S)-(-)-1-[S-(2-Methylpyrimidyl)]propan-1-ol | Daicel Chiralcel OG | 10% 2-propanol in hexane | Determined optical purity of 85% e.e. | clockss.org |

| 4-Substituted 5-methylpiracetam stereoisomers | Amylose tris(5-chloro-2-methylphenylcarbamate) | Ethanol and n-hexane mixtures | Found to be the most convenient CSP for analyzing these stereoisomers. | bohrium.com |

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of crystalline derivatives of this compound. imperial.ac.uk This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound or a derivative must be obtained. The resulting crystal structure provides detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. nih.gov In the context of pyrrolidine derivatives, X-ray crystallography has been used to confirm the relative stereochemistry deduced from NMR studies and to establish the absolute configuration. clockss.orgnih.gov For instance, the crystal structure of a 2,5-cis-pyrrolidine derivative confirmed the stereochemistry predicted by other methods. nih.gov

The determination of the absolute configuration is often crucial for understanding the biological activity of chiral molecules. While X-ray crystallography provides definitive proof, it is dependent on the ability to grow high-quality crystals, which can be a challenging and time-consuming process.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of this compound and its derivatives in solution. rsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. acs.orgresearchgate.net

The CD spectra of pyrrolidine derivatives can exhibit characteristic Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. nih.gov The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration of the molecule based on empirical rules or by comparison with the spectra of compounds with known configurations. nih.govresearchgate.net For example, the chiroptical properties of pelletierine, a piperidine (B6355638) alkaloid with a related structure, have been shown to be sensitive to conformational changes. rsc.org

Computational methods, such as time-dependent density functional theory (TD-DFT), are increasingly used to predict the CD spectra of chiral molecules. frontiersin.org By comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned with a high degree of confidence. nih.gov CD spectroscopy is particularly valuable when X-ray crystallography is not feasible.

Advanced Mass Spectrometry Techniques in Structural Elucidation and Mechanistic Studies

Advanced mass spectrometry (MS) techniques play a significant role in the structural elucidation and investigation of reaction mechanisms involving this compound and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.orggoogle.com

Tandem mass spectrometry (MS/MS) is used to fragment ions in the gas phase, providing valuable structural information. The fragmentation patterns of pyrrolidine derivatives can reveal the nature and position of substituents on the pyrrolidine ring. nih.govnist.govresearchgate.net For example, the fragmentation of pyrrolidinofullerenes has been shown to depend on the substituents on the nitrogen atom. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile compounds, making it well-suited for studying reaction intermediates. beilstein-journals.org By coupling ESI-MS with online reaction monitoring, it is possible to detect and characterize transient species in catalytic reactions, providing insights into the reaction mechanism. researchgate.netacs.org For instance, ESI-MS has been used to study the mechanism of copper-catalyzed synthesis of pyrrolidines. acs.orgnih.gov

Future Research Directions and Emerging Opportunities for 3s,5s 5 Methylpyrrolidin 3 Ol

Development of Novel Applications in Emerging Fields of Organic Chemistry

The unique stereochemistry of (3S,5S)-5-methylpyrrolidin-3-ol makes it an ideal scaffold for developing innovative catalysts and reagents. Current research is pushing its application beyond traditional asymmetric synthesis into cutting-edge areas of organic chemistry. arabjchem.org One exciting frontier is the creation of novel organocatalysts for photoredox catalysis. By attaching photosensitive groups to the pyrrolidine (B122466) core, scientists can design catalysts that use light to drive chemical reactions with high stereocontrol. This could unlock efficient pathways to complex molecules through reactions like cross-couplings and C-H functionalizations.

Another promising direction is the incorporation of this chiral building block into advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Integrating this compound into these porous structures can create highly effective and reusable heterogeneous catalysts. The well-defined pockets within these frameworks could also enable reactions that are selective for molecules of a specific size and shape, a highly desirable feature for industrial chemical production.

Integration into High-Throughput Screening for Catalysis Discovery

High-throughput screening (HTS) is a powerful method for rapidly testing large numbers of compounds, and its use in discovering new catalysts is growing. rsc.org Integrating this compound and its derivatives into HTS workflows offers a significant opportunity to speed up the discovery of novel and more efficient catalysts. core.ac.uk

By creating libraries of molecules based on the this compound structure, researchers can quickly screen for the best catalyst for a specific chemical transformation. For example, a diverse set of N-substituted derivatives could be tested in parallel to find the optimal catalyst for an asymmetric aldol (B89426) reaction, drastically reducing the time required for catalyst development. The success of this approach relies on the development of rapid and sensitive analytical methods, such as mass spectrometry and fluorescence spectroscopy, to evaluate the outcomes of these high-speed experiments. core.ac.ukplos.org

Green and Sustainable Synthesis of Chiral Pyrrolidines

The push towards environmentally friendly chemical processes is a major driver of innovation in organic synthesis. Developing "green" and sustainable methods for producing this compound and other chiral pyrrolidines is a key area of current research. researchgate.net

Future efforts will likely focus on catalytic asymmetric methods that avoid the large amounts of waste generated by traditional synthetic routes. mdpi.com Biocatalysis, which uses enzymes like imine reductases and transaminases, presents a highly efficient and green alternative for producing enantiomerically pure pyrrolidines. rsc.org Another sustainable approach involves using renewable starting materials, such as amino acids and sugars derived from biomass, to reduce reliance on fossil fuels. mdpi.com The adoption of flow chemistry, where reactions are run in continuous streams rather than in large batches, is also being explored to enhance the efficiency, safety, and scalability of these syntheses.

Challenges and Perspectives in Stereoselective Synthesis with this compound

A significant hurdle is the accurate prediction of the three-dimensional outcome of reactions that use catalysts derived from this compound. While computational chemistry is a powerful tool, precisely modeling the subtle forces that dictate stereoselectivity is still a complex challenge. A deeper understanding, gained through a combination of experimental data and advanced theoretical studies, is needed for the rational design of even more effective catalysts. researchgate.net

Looking ahead, the versatility of this compound ensures its continued importance as a key building block in asymmetric synthesis. chemistry-chemists.com Continued innovation in catalyst design and synthetic methodology, guided by the principles of green chemistry and aided by computational tools, will undoubtedly unlock new and powerful applications for this valuable chiral compound.

Q & A

Q. What are the key steps in synthesizing (3S,5S)-5-methylpyrrolidin-3-ol hydrochloride from (S)-proline?

The synthesis involves:

- Starting material : (S)-proline as a chiral precursor.

- Reduction : Conversion of the carboxyl group to an alcohol using lithium aluminum hydride (LiAlH₄).

- Cyclization and methylation : Formation of the pyrrolidine ring and introduction of the methyl group.

- Salt formation : Reaction with HCl to improve solubility and stability. Critical parameters include reaction temperature (ambient to reflux), solvent choice (e.g., THF for reduction), and stoichiometric control of LiAlH₄ to avoid over-reduction .

Q. Why is stereochemical characterization critical for this compound?

The (3S,5S) configuration determines its biological activity and interactions with chiral targets (e.g., enzymes or receptors). Techniques like NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral HPLC are used to confirm stereochemistry. X-ray crystallography may resolve ambiguities in crystalline derivatives .

Q. How does the hydrochloride salt enhance research utility compared to the free base?

The hydrochloride form improves:

Q. What common chemical reactions are employed to functionalize this compound?

Key reactions include:

- Oxidation : Using KMnO₄ in acidic conditions to yield 5-methylpyrrolidin-3-one.

- Substitution : Nucleophilic displacement of the methyl group with NaN₃ in DMSO to form azide derivatives.

- Protection/deprotection : Temporary masking of the hydroxyl group for selective reactivity in multi-step syntheses .

Advanced Research Questions

Q. How can the reduction step of (S)-proline be optimized to maximize yield and enantiomeric purity?

Strategies include:

- Alternative reducing agents : Testing NaBH₄/I₂ systems for milder conditions.

- Temperature modulation : Lowering reaction temperature to reduce side reactions.

- In situ monitoring : Using TLC or FTIR to track carboxyl-to-alcohol conversion. Post-reduction purification (e.g., recrystallization) is critical to isolate the desired enantiomer .

Q. What mechanisms explain the divergent biological activities of (3S,5S) vs. (3R,5R) enantiomers?

- Receptor binding assays : Compare affinity for targets like GABA receptors or ion channels.

- Molecular docking : Analyze steric and electronic complementarity using computational models.

- Metabolic stability studies : Assess enantiomer-specific degradation in liver microsomes. Evidence suggests the (3S,5S) enantiomer shows higher selectivity for pain modulation pathways .

Q. How should researchers address contradictions in reported biological data across studies?

- Standardized assays : Replicate experiments under identical conditions (e.g., cell lines, buffer pH).

- Batch consistency : Verify compound purity (>95% by HPLC) and salt form (e.g., hydrochloride vs. free base).

- Negative controls : Include enantiomers or structurally related pyrrolidines (e.g., proline derivatives) to isolate stereochemical effects .

Q. What methodologies enable asymmetric synthesis of derivatives for structure-activity relationship (SAR) studies?

- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during alkylation.

- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates.

- Dynamic kinetic resolution : Catalytic systems (e.g., Ru-based) to invert stereochemistry in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.